(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine
Description
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-ylmethanamine |
InChI |
InChI=1S/C7H12N4/c8-4-6-2-1-3-11-5-9-10-7(6)11/h5-6H,1-4,8H2 |
InChI Key |
HOVCFOHYQRXGQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NN=CN2C1)CN |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis:
| Step | Reagents & Conditions | Description | Product Purity |
|---|---|---|---|
| 1 | Ethanol, hydrazine hydrate, 2-chloropyrazine, pH 6, 60-61°C, 15 h | Nucleophilic substitution of 2-chloropyrazine by hydrazine hydrate to form hydrazinopyrazine intermediate | 93.3% (HPLC) |
| 2 | Chlorobenzene, trifluoroacetic anhydride, methanesulfonic acid, reflux, 110°C for 42 h, then 100°C for 60 h, pH adjusted to 12 | Cyclization and trifluoroacetylation to form triazolo ring fused intermediate | 99.1% (HPLC) |
| 3 | Palladium on carbon catalyst, ethanol, hydrogenation at 4 bar, 23-25°C, 4.5 h, followed by treatment with ethanolic HCl | Catalytic hydrogenation to reduce intermediate and formation of hydrochloride salt of final product | 99.3% (HPLC) |
- The process emphasizes mild conditions and avoids excessive byproducts, making it suitable for industrial scale-up.
- The use of palladium-catalyzed hydrogenation under nitrogen atmosphere ensures selective reduction.
- Final product isolation involves filtration, washing with cold ethanol/MTBE, and drying to constant weight.
Alternative Synthetic Routes from Literature
Hydrazine Substitution and Cyclization
A common approach involves:
- Starting from 2,3-dichloropyrazine or 2-chloropyrazine.
- Nucleophilic substitution with hydrazine hydrate in ethanol under reflux to introduce the hydrazine moiety.
- Cyclization using triethoxy methane or triethyl orthoacetate to form the triazolo ring fused to the pyrazine or pyridine core.
Functionalization to Introduce Methanamine Group
- The methanamine substituent at the 8-position can be introduced via reduction of appropriate intermediates or by nucleophilic substitution on activated intermediates.
- Catalytic hydrogenation (Pd/C) is often employed to reduce nitro or other precursor groups to amines.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Temperature | 50-110°C for cyclization; 23-61°C for substitution | Higher temperatures favor cyclization but may increase side reactions |
| pH Control | pH 6 during substitution; pH 12 during workup | Critical for controlling reaction progress and impurity removal |
| Solvents | Ethanol, chlorobenzene, methylene dichloride, MTBE | Choice affects solubility, reaction rate, and purification efficiency |
| Catalysts | Pd/C for hydrogenation | Ensures selective reduction and high purity |
Purification and Characterization
- Purification typically involves extraction, filtration, washing with cold solvents (e.g., MTBE, ethanol), and drying under reduced pressure.
- High-performance liquid chromatography (HPLC) is used to confirm purity, often achieving >99% purity.
- Structural confirmation is done by NMR, IR, and mass spectrometry.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents | Conditions | Product | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | 2-chloropyrazine, hydrazine hydrate, ethanol | 60-61°C, 15 h, pH 6 | Hydrazinopyrazine intermediate | 93.3% |
| 2 | Cyclization and acylation | Trifluoroacetic anhydride, chlorobenzene, methanesulfonic acid | 50-110°C, reflux, 42-60 h, pH 12 | Triazolo-fused intermediate | 99.1% |
| 3 | Catalytic hydrogenation | Pd/C, ethanol, H2 (4 bar), ethanolic HCl | 23-25°C, 4.5 h | Final amine hydrochloride salt | 99.3% |
Research Findings and Industrial Relevance
- The described synthetic route is advantageous due to the availability of starting materials, relatively mild reaction conditions, and minimal byproduct formation.
- The process is scalable and suitable for industrial production of pharmaceutical intermediates.
- The high purity of the final product supports its use in drug synthesis, such as in the preparation of DPP-4 inhibitors.
- Optimization of reaction parameters such as temperature, pH, and solvent choice is critical to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Medicine
Medicinally, this compound has potential applications as a pharmaceutical intermediate. It can be modified to produce compounds with therapeutic properties, such as anti-inflammatory or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Core Heterocycle Variations
Key Insights :
- Pyridine vs. Pyrazine Cores: The target compound’s pyridine core () offers distinct electronic properties compared to pyrazine analogs ().
- Saturation : The tetrahydro ring in the target compound reduces aromaticity, likely enhancing conformational flexibility compared to fully aromatic analogs like [3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine () .
Substituent-Driven Comparisons
Key Insights :
- Methanamine Position : The target compound’s 8-CH₂NH₂ group may improve blood-brain barrier penetration compared to 6-CH₂NH₂ analogs (), which are bulkier due to the fluorophenyl group .
- Halogen Effects : Bromine in {8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine () increases molecular weight and lipophilicity, favoring electrophilic substitution reactions in synthesis .
Pharmacologically Relevant Analogs
Key Insights :
- Trifluoromethyl Groups : These substituents () improve metabolic stability and binding affinity via hydrophobic interactions, a feature absent in the target compound .
- Carbamate Linkers : The tert-butyl carbamate in ’s compound serves as a protecting group for amines, a strategy applicable to the target compound’s -CH₂NH₂ moiety for prodrug design .
Biological Activity
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C7H10N4
- Molecular Weight : 150.18 g/mol
The compound features a triazole ring fused to a pyridine structure, which is significant for its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of triazolopyridines exhibit potent anticancer properties. For instance:
- Mechanism of Action : Compounds similar to this compound have been shown to inhibit specific kinases involved in cancer cell proliferation. Notably, the inhibition of c-Met kinase has been highlighted as a promising target for cancer therapy .
- Case Study : A derivative demonstrated an IC50 value of 0.005 µM against c-Met kinases in vitro, indicating high potency and selectivity .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects:
- GABAergic Modulation : Research indicates that similar compounds can act as allosteric modulators of GABA receptors. This activity is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's .
Antimicrobial Activity
Some studies have reported antimicrobial properties associated with triazolo-pyridine derivatives:
- In Vitro Studies : The compound exhibited activity against various bacterial strains. For example, it was effective against Staphylococcus aureus and Escherichia coli in preliminary assays .
The biological activities of this compound can be attributed to several mechanisms:
- Kinase Inhibition : By inhibiting kinases such as c-Met and DNA-PKcs.
- GABA Receptor Modulation : Enhancing GABAergic signaling may lead to neuroprotective outcomes.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
